2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline
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Overview
Description
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline is a chemical compound with the molecular formula C31H29N and a molecular weight of 415.583 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with trityl and trimethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar principles, focusing on scalability and cost-effectiveness.
Chemical Reactions Analysis
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trityl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve oxidative stress reduction and inhibition of microbial growth. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline can be compared with other similar compounds such as:
- 2,2,4,8-Tetramethyl-6-trityl-1,2-dihydro-quinoline
- 2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline
- 6-Methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydro-quinoline
These compounds share structural similarities but differ in their specific substituents and resulting chemical properties . The unique combination of trityl and trimethyl groups in this compound contributes to its distinct reactivity and applications.
Properties
CAS No. |
121983-02-6 |
---|---|
Molecular Formula |
C31H29N |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-trityl-1H-quinoline |
InChI |
InChI=1S/C31H29N/c1-23-22-30(2,3)32-29-20-19-27(21-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22,32H,1-3H3 |
InChI Key |
PTFCOZWCSXQOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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